molecular formula C22H19N3O5S B2413152 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide CAS No. 496029-12-0

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B2413152
CAS No.: 496029-12-0
M. Wt: 437.47
InChI Key: ZTSKBTRYOOXBCA-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[de]isoquinoline-1,3-dione with a suitable amine derivative, followed by further functionalization to introduce the sulfamoylphenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathways and conditions. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Sulfamoylphenyl derivatives: Compounds with a sulfamoylphenyl group exhibit similar chemical properties and reactivity.

Uniqueness

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c23-31(29,30)16-11-9-15(10-12-16)24-19(26)8-3-13-25-21(27)17-6-1-4-14-5-2-7-18(20(14)17)22(25)28/h1-2,4-7,9-12H,3,8,13H2,(H,24,26)(H2,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKBTRYOOXBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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